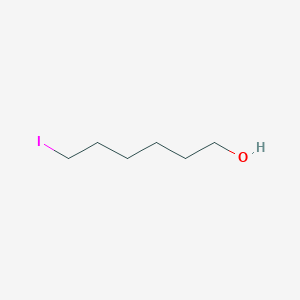

6-Iodohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLCGQZGMTUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Iodohexan-1-ol CAS number 40145-10-6 properties

An In-depth Technical Guide to 6-Iodohexan-1-ol (CAS: 40145-10-6)

Introduction

This compound is a bifunctional organic molecule featuring a primary alcohol at one end of a six-carbon chain and a primary iodide at the other. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a C6 spacer with reactive handles at both ends. The hydroxyl group allows for further derivatization or conversion to other functional groups, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions[1][2][3][4]. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for computational modeling.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 40145-10-6 | [5] |

| Molecular Formula | C₆H₁₃IO | |

| Molecular Weight | 228.07 g/mol | |

| Exact Mass | 228.00111 Da | |

| Melting Point | -8 °C | |

| Boiling Point | 90 °C | |

| Density | 1.584 ± 0.06 g/cm³ (Predicted) |

Computed Properties

| Property | Value | Reference |

| XLogP3 | 2.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 20.2 Ų | |

| pKa | 15.17 ± 0.10 (Predicted) |

Synthesis and Purification

While various methods can be employed for the synthesis of this compound, a common and effective route involves the selective mono-iodination of a symmetric diol, such as 1,6-hexanediol. A well-established method for converting primary alcohols to primary alkyl iodides is the Appel reaction, which utilizes triphenylphosphine and iodine under mild conditions.

Experimental Protocol: Synthesis from 1,6-Hexanediol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,6-Hexanediol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C (ice bath).

-

To this solution, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the resulting mixture at 0 °C for 15 minutes.

-

Prepare a solution of 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 1,6-hexanediol solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound from 1,6-hexanediol.

Reactivity and Applications

This compound is a versatile building block due to its two distinct functional groups.

-

Nucleophilic Substitution: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds at the C6 position.

-

Hydroxyl Group Derivatization: The primary alcohol at the C1 position can undergo typical alcohol reactions. It can be oxidized to an aldehyde or carboxylic acid, protected with various protecting groups, or converted into other functional groups like esters or ethers.

This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals, polymers, and self-assembled monolayers.

Caption: Reactivity pathways of this compound.

Safety and Handling

While specific safety data for this compound is not extensively published, data from analogous compounds like 1-iodohexane suggest that it should be handled with care. It is likely to be an irritant to the skin and eyes.

General Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive, so storage in an amber bottle is recommended.

-

Spills: In case of a spill, collect the spillage and dispose of it according to local regulations.

First Aid Measures

-

Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Caption: Logical workflow for handling and first aid for this compound.

References

- 1. 6-Iodo-1-Hexanol | 40145-10-6 [chemicalbook.com]

- 2. 6-Iodo-1-Hexanol | 40145-10-6 [amp.chemicalbook.com]

- 3. 6-Iodo-1-Hexanol | 40145-10-6 [amp.chemicalbook.com]

- 4. This compound (6-Iodo-1-Hexanol) | 生化试剂 | MCE [medchemexpress.cn]

- 5. 6-Iodo-1-hexanol | C6H13IO | CID 13089081 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Iodohexan-1-ol: Molecular Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties of 6-Iodohexan-1-ol, a valuable bifunctional molecule in organic synthesis. The document details its chemical formula, molecular weight, and key physicochemical properties. Furthermore, a detailed experimental protocol for its synthesis from 1,6-Hexanediol is provided, along with a visual representation of the synthetic workflow.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C6H13IO | [1] |

| Molecular Weight | 228.07 g/mol | [1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for handling, storage, and application of the compound in experimental settings.

| Property | Value | Source |

| Melting Point | -8 °C | [2] |

| Boiling Point | 90 °C | [2] |

| Density (Predicted) | 1.584±0.06 g/cm³ | |

| LogP (Predicted) | 1.97410 | |

| Storage Condition | -20°C |

Synthesis of this compound from 1,6-Hexanediol

This compound can be effectively synthesized from its corresponding diol, 1,6-Hexanediol, through a nucleophilic substitution reaction. The Appel reaction is a common and efficient method for this transformation, utilizing triphenylphosphine and iodine to convert a primary alcohol to a primary alkyl iodide under mild conditions.

Experimental Protocol

Materials:

-

1,6-Hexanediol

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous solution of sodium thiosulfate (Na2S2O3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask maintained at 0 °C under an inert atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane.

-

To this solution, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the resulting mixture at 0 °C for 10 minutes.

-

Prepare a solution of 1,6-Hexanediol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Upon completion of the reaction, quench it by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine all the organic layers and dry them over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1,6-Hexanediol via the Appel reaction.

Caption: Workflow for the synthesis of this compound.

References

FT-IR spectrum analysis of 6-Iodohexan-1-ol

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 6-Iodohexan-1-ol

Introduction

This compound is a bifunctional organic molecule with the chemical formula C₆H₁₃IO.[1] It incorporates a primary alcohol at one end of a six-carbon chain and an iodine atom at the other. This structure makes it a valuable intermediate in various synthetic applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, outlines the experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its primary functional groups: the hydroxyl (O-H) group, the carbon-iodine (C-I) bond, and the alkyl (C-H) backbone. The key to interpreting the spectrum is to identify the absorption bands corresponding to the stretching and bending vibrations of these groups.

Data Summary Table

The expected vibrational frequencies for the key functional groups in this compound are summarized below. These values are based on typical frequency ranges for each bond type.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Peak Shape |

| O-H Stretching (Hydrogen-bonded) | Alcohol (R-OH) | 3200 - 3500[2][3] | Strong | Broad |

| C-H Stretching (sp³ hybridized) | Alkane (-CH₂-) | 2850 - 3000[4][5] | Strong to Medium | Sharp, multiple peaks |

| C-H Bending (Scissoring) | Alkane (-CH₂-) | ~1465 | Medium | Sharp |

| C-O Stretching (Primary Alcohol) | Alcohol (R-CH₂OH) | 1000 - 1260 | Strong | Sharp |

| C-I Stretching | Alkyl Iodide (R-I) | 500 - 600 | Medium to Strong | Sharp |

Interpretation of Key Spectral Features

-

O-H Stretching: The most prominent feature in the spectrum of neat this compound is expected to be a very strong and broad absorption band in the 3200-3500 cm⁻¹ region. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

C-H Stretching: Immediately to the right of the O-H band, in the region just below 3000 cm⁻¹, a series of sharp peaks will appear. These correspond to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the hexyl chain.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.

-

C-H Bending: A distinct, medium-intensity peak around 1465 cm⁻¹ is attributable to the scissoring (bending) vibration of the -CH₂- groups.

-

C-O Stretching: A strong, sharp absorption band is expected between 1000 and 1260 cm⁻¹, characteristic of the C-O single bond stretch in the primary alcohol.

-

C-I Stretching: The vibration of the carbon-iodine bond is expected at a low frequency (typically 500-600 cm⁻¹) due to the high mass of the iodine atom. This peak will be found in the lower range of the fingerprint region.

-

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This protocol details the procedure for acquiring an FT-IR spectrum of a neat liquid sample, such as this compound, using either the thin-film method with salt plates or an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample: this compound

-

Method A: Polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates and a sample holder.

-

Method B: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Cleaning supplies: Tissues, appropriate volatile solvent (e.g., dichloromethane or isopropanol), and ethanol.

Procedure: Thin-Film Method

-

Background Spectrum: Ensure the sample compartment is empty. Run a background scan to obtain a reference spectrum of the ambient air (containing CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one clean, dry salt plate on a flat surface. Add one small drop of this compound to the center of the plate.

-

Create Film: Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, even film between the plates. Ensure there are no air bubbles.

-

Data Acquisition: Immediately place the assembled plates into the sample holder in the spectrometer's sample compartment. Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a tissue and a suitable solvent like dichloromethane, followed by an ethanol rinse. Store the plates in a desiccator to prevent damage from moisture.

Procedure: ATR Method

-

Background Spectrum: Ensure the ATR crystal is clean and free of any residue. Acquire a background spectrum with the clean, empty crystal. This will account for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal surface with a soft tissue dampened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Visualization of Analytical Workflow

The logical flow of FT-IR spectrum analysis, from initial preparation to final interpretation, is a critical process for ensuring accurate and reproducible results.

Caption: Logical workflow for the FT-IR analysis of this compound.

References

- 1. 6-Iodo-1-hexanol | C6H13IO | CID 13089081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the GC-MS Fragmentation Pattern of 6-Iodohexan-1-ol

Introduction

6-Iodohexan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a primary iodoalkane. This structure makes it a valuable intermediate in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds like 6-iodo-1-hexanol. This guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-iodo-1-hexanol, a comprehensive experimental protocol for its analysis, and visual diagrams to illustrate the fragmentation pathways and experimental workflow. While a publicly available mass spectrum for 6-iodo-1-hexanol is not readily accessible, this guide constructs a detailed predicted fragmentation pattern based on the known fragmentation of similar structures, such as 1-iodohexane and other long-chain alcohols.

Predicted GC-MS Fragmentation Data

The fragmentation of 6-iodo-1-hexanol under electron ionization is expected to be driven by several key processes, including the facile cleavage of the carbon-iodine bond, fragmentation characteristic of primary alcohols, and cleavage of the alkyl chain. The molecular ion peak is anticipated to be of very low abundance or completely absent due to the lability of the C-I bond.[1]

| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 228 | Very Low / Absent | [C₆H₁₃IO]⁺• | - | Molecular Ion (M⁺•) |

| 210 | Low | [C₆H₁₂O]⁺• | HI | Loss of hydrogen iodide |

| 200 | Low | [C₆H₁₃I]⁺• | H₂O | Loss of water |

| 127 | High | [I]⁺ | C₆H₁₃O• | Cleavage of C-I bond |

| 101 | Moderate | [C₆H₁₃O]⁺ | I• | Cleavage of C-I bond |

| 83 | Moderate | [C₆H₁₁]⁺ | I•, H₂O | Loss of iodine radical and water |

| 55 | High | [C₄H₇]⁺ | - | Alkyl chain fragmentation |

| 43 | High | [C₃H₇]⁺ | - | Alkyl chain fragmentation |

| 31 | Moderate | [CH₂OH]⁺ | C₅H₁₀I• | α-cleavage at the alcohol |

Experimental Protocols

A detailed methodology for the GC-MS analysis of 6-iodo-1-hexanol is provided below. This protocol is based on standard procedures for the analysis of halogenated hydrocarbons and volatile organic compounds.[2]

1. Sample Preparation

-

Standard Preparation: A stock solution of 6-iodo-1-hexanol (1 mg/mL) is prepared in a suitable volatile solvent, such as dichloromethane or methanol.

-

Working Solution: The stock solution is serially diluted to a final concentration range of 1-10 µg/mL in the same solvent for GC-MS analysis.

-

Internal Standard: For quantitative analysis, an internal standard (e.g., n-propanol) can be added to the working solution.

2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8860 GC or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-350.

-

Data Acquisition: Full scan mode.

4. Data Analysis

-

The acquired total ion chromatogram (TIC) is processed to identify the peak corresponding to 6-iodo-1-hexanol.

-

The mass spectrum of the identified peak is extracted and compared with a reference library (if available) or interpreted based on known fragmentation patterns.

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways of 6-iodo-1-hexanol under electron ionization.

Experimental Workflow for GC-MS Analysis

References

A-Z Guide to the Synthesis of 6-Iodohexan-1-ol via the Finkelstein Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Finkelstein reaction mechanism as applied to the synthesis of 6-iodohexan-1-ol. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Core Principles of the Finkelstein Reaction

The Finkelstein reaction is a robust and widely used method for the preparation of alkyl iodides from other alkyl halides (typically chlorides or bromides).[1] It operates via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction's success hinges on Le Châtelier's principle; it is an equilibrium process that is driven to completion by the precipitation of the insoluble sodium halide salt (NaCl or NaBr) in an acetone solvent, where sodium iodide (NaI) is soluble.[1]

The synthesis of this compound from a precursor such as 6-chlorohexan-1-ol or 6-bromohexan-1-ol is a classic application of this reaction. The primary nature of the carbon center bearing the halogen makes it an ideal substrate for an SN2 attack by the iodide nucleophile.[1]

Reaction Mechanism and Pathway

The conversion of a 6-halo-hexan-1-ol to this compound is a single-step SN2 process. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the leaving group (Cl⁻ or Br⁻). This backside attack leads to a pentacoordinated transition state where the C-I bond is forming concurrently with the cleavage of the C-X (X = Cl, Br) bond. The process results in an inversion of stereochemistry at the reaction center, although for an achiral molecule like this compound, this is not observable in the final product.

Quantitative Data and Reaction Conditions

The efficiency of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, solvent, and temperature. For the synthesis of primary alkyl iodides, the reaction generally proceeds with high yields. Below is a summary of typical reaction parameters compiled from standard organic chemistry practices.

| Parameter | Value | Rationale & Remarks |

| Starting Material | 6-Chlorohexan-1-ol or 6-Bromohexan-1-ol | Bromo-derivatives are more reactive than chloro-derivatives due to the lower C-Br bond energy, leading to shorter reaction times. |

| Reagent | Sodium Iodide (NaI) | Typically used in excess (1.5 to 3.0 equivalents) to drive the equilibrium towards the product side. |

| Solvent | Anhydrous Acetone | Key for the reaction's success. NaI is soluble, while the resulting NaCl or NaBr is insoluble and precipitates out. |

| Temperature | Reflux (~56 °C) | Heating increases the reaction rate. Acetone's boiling point provides a controlled reaction temperature. |

| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material. |

| Typical Yield | > 85% | The reaction is highly efficient for primary alkyl halides. |

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 6-chlorohexan-1-ol.

Materials:

-

6-Chlorohexan-1-ol

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chlorohexan-1-ol (1.0 eq.) and anhydrous sodium iodide (1.5 eq.).

-

Solvent Addition: Add anhydrous acetone to the flask (approximately 5-10 mL per gram of the alkyl halide).

-

Reaction Execution: Stir the mixture and heat it to reflux using a heating mantle. The insoluble sodium chloride will begin to precipitate as the reaction proceeds.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material spot is no longer visible.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated sodium chloride, washing the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate them under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further using flash column chromatography on silica gel.

-

Conclusion

The Finkelstein reaction is a highly effective and straightforward method for the synthesis of this compound from its corresponding chloro- or bromo-precursor. Its operational simplicity, driven by the principle of precipitation, and typically high yields make it a valuable transformation in synthetic chemistry. For professionals in drug development and research, this reaction provides reliable access to primary alkyl iodides, which are versatile intermediates for further molecular elaboration.

References

An In-depth Technical Guide to the Physical Properties of 6-Iodohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Iodohexan-1-ol, specifically its boiling point and density. The information contained herein is intended to support research, development, and drug discovery activities by providing essential data and standardized experimental methodologies.

Core Physical Properties

This compound is a bifunctional organic molecule featuring a primary alcohol and a terminal iodo group. These functional groups contribute to its physical characteristics, which are crucial for its application in chemical synthesis and material science.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Physical Property | Value |

| Boiling Point | 90 °C |

| Density | 1.584 ± 0.06 g/cm³ (Predicted) |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standardized experimental protocols for measuring the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

Objective: To determine the temperature at which this compound transitions from a liquid to a gaseous state at a given pressure.

Methodology: Capillary Method

This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or sample vial

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, with its open end facing down, is inserted into the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath.

-

The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Methodology: Volumetric Method

This is a straightforward method for determining the density of a liquid.

Apparatus:

-

Graduated cylinder or pycnometer for precise volume measurement

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Synthesis Pathway

The following diagram illustrates a common synthetic route for the preparation of this compound from a readily available precursor, 1,6-Hexanediol, through a selective iodination reaction.

Caption: Synthetic pathway for this compound.

Solubility Profile of 6-Iodohexan-1-ol: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility characteristics of 6-iodo-1-hexanol in various organic solvents. This document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection and analysis.

Core Principles of 6-Iodohexan-1-ol Solubility

This compound (C₆H₁₃IO) is a bifunctional organic molecule containing both a polar hydroxyl (-OH) group and a lipophilic six-carbon chain terminated by an iodine atom. This amphipathic nature governs its solubility behavior, which can be understood through the "like dissolves like" principle. The hydroxyl group is capable of forming hydrogen bonds, promoting solubility in polar solvents. Conversely, the hexyl iodide portion of the molecule is nonpolar and contributes to its solubility in nonpolar organic solvents through van der Waals forces.

The presence of the large, polarizable iodine atom, as well as the overall length of the carbon chain, are key factors influencing its solubility profile. While haloalkanes are generally soluble in organic solvents, the hydroxyl group introduces polarity that modulates this behavior.

Quantitative and Qualitative Solubility Data

Based on these principles, the following table summarizes the expected solubility of 6-iodo-1-hexanol.

| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale |

| Polar Protic | Ethanol | High / Miscible | The hydroxyl group of 6-iodo-1-hexanol can hydrogen bond with ethanol. The alkyl chain has favorable interactions with the ethyl group of the solvent. |

| Methanol | High / Miscible | Similar to ethanol, the hydroxyl group facilitates hydrogen bonding, and the short alkyl chain of methanol can accommodate the hexyl chain of the solute. | |

| Polar Aprotic | Acetone | High | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of 6-iodo-1-hexanol, and its moderate polarity can solvate the entire molecule. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of substances. | |

| Acetonitrile | Moderate to High | While polar, acetonitrile is less effective at solvating the nonpolar alkyl iodide chain compared to other polar aprotic solvents. | |

| Nonpolar | Hexane | Moderate | The hexyl iodide chain will have favorable van der Waals interactions with hexane. However, the polar hydroxyl group will be poorly solvated, limiting overall solubility. |

| Toluene | Moderate to High | The aromatic ring of toluene can induce dipole interactions with the C-I bond and interact favorably with the alkyl chain, while also tolerating the polar hydroxyl group to some extent. | |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds, effectively solvating both the polar and nonpolar parts of the molecule. |

| Chloroform | High | Similar to DCM, chloroform is an effective solvent for compounds with mixed polarity. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of 6-iodo-1-hexanol solubility in an organic solvent. This method is adaptable for various solute-solvent combinations.

Objective: To determine the solubility of 6-iodo-1-hexanol in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-iodo-1-hexanol to a vial containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solute at the end of the equilibration period.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of 6-iodo-1-hexanol.

-

Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator under vacuum.

-

Continue the evaporation process until all the solvent has been removed and the weight of the dish with the residue is constant.

-

-

Data Analysis:

-

Weigh the evaporation dish containing the dry 6-iodo-1-hexanol residue.

-

Calculate the mass of the dissolved 6-iodo-1-hexanol by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the residue by the volume of the filtered solution.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like 6-iodo-1-hexanol.

Caption: Workflow for Gravimetric Solubility Determination.

This comprehensive guide provides a foundational understanding of the solubility of 6-iodo-1-hexanol and a practical framework for its experimental determination. Researchers and drug development professionals can utilize this information for solvent selection in synthesis, purification, and formulation processes.

References

Theoretical Reactivity of 6-Iodohexan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of the reactivity of 6-iodohexan-1-ol, with a primary focus on its intramolecular cyclization to form oxepane. The reactivity of ω-haloalcohols is a cornerstone of synthetic organic chemistry, enabling the formation of cyclic ethers, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. This document delves into the reaction mechanisms, predicted kinetics, and thermodynamics based on established theoretical principles and data from analogous systems. Detailed experimental protocols, derived from closely related procedures, are provided to guide laboratory investigations.

Introduction

This compound is a bifunctional molecule possessing a primary alcohol and a primary alkyl iodide. This arrangement makes it an ideal substrate for intramolecular reactions, primarily the Williamson ether synthesis, to form a seven-membered cyclic ether, oxepane. The propensity for this cyclization is governed by a delicate interplay of enthalpic and entropic factors, which influence the reaction kinetics and thermodynamics. Understanding these factors is crucial for predicting reaction outcomes and optimizing synthetic strategies. This guide will explore the theoretical underpinnings of this compound's reactivity and provide practical guidance for its application in research and development.

Theoretical Analysis of Reactivity

The principal reaction of this compound under basic conditions is an intramolecular S(_N)2 reaction. The reaction proceeds in two conceptual steps: deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, followed by an intramolecular nucleophilic attack on the carbon bearing the iodine atom.

Reaction Mechanism and Signaling Pathway

The overall transformation is depicted below:

Caption: General reaction pathway for the base-mediated cyclization of this compound.

Kinetics and Thermodynamics of Cyclization

The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored. The formation of 7-membered rings, such as oxepane from this compound, is known to be slower. This is attributed to a less favorable entropy of activation (the probability of the chain ends meeting in the correct orientation for reaction is lower) and the potential for transannular strain in the transition state.

Table 1: Comparative Theoretical Data for Haloalkanol Cyclization (Illustrative)

| Ring Size | Reactant | Product | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH_rxn) (kcal/mol) |

| 5 | 4-Bromobutanol | Tetrahydrofuran | ~6500 | Lower | Favorable |

| 6 | 5-Iodopentanol | Tetrahydropyran | ~5 | Moderate | Favorable |

| 7 | This compound | Oxepane | ~1 | Higher | Less Favorable |

Note: The values in this table are illustrative and based on trends observed for similar intramolecular displacement reactions. The relative rates are adapted from studies on the cyclization of ω-bromoalkylamines. Specific computational studies on this compound are needed for precise quantitative data.

Experimental Protocols

The following is a representative protocol for the intramolecular Williamson ether synthesis, adapted for the cyclization of this compound.

Synthesis of Oxepane from this compound

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Substrate: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Caption: Experimental workflow for the synthesis of oxepane.

Competing Reactions

Under certain conditions, particularly with stronger, bulkier bases or at higher temperatures, an E2 elimination reaction can compete with the desired S(_N)2 cyclization. This would lead to the formation of hex-5-en-1-ol.

Table 2: Potential Side Products and Influencing Factors

| Reaction Type | Product | Conditions Favoring Formation |

| E2 Elimination | Hex-5-en-1-ol | High temperatures, sterically hindered bases (e.g., potassium tert-butoxide) |

The choice of a non-hindered base like sodium hydride and moderate reaction temperatures favors the S(_N)2 pathway.

Conclusion

The reactivity of this compound is primarily dictated by its propensity to undergo intramolecular Williamson ether synthesis to form the seven-membered heterocycle, oxepane. While the formation of a seven-membered ring is kinetically less favorable than that of five- or six-membered rings, the reaction can be driven to completion under appropriate conditions. Theoretical considerations suggest a higher activation barrier for this cyclization compared to smaller ring formations. The provided experimental protocol offers a robust starting point for the synthesis of oxepane and related seven-membered ethers. Further computational studies are warranted to provide precise quantitative data on the reaction kinetics and thermodynamics, which would be invaluable for the rational design of synthetic routes in drug discovery and development.

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis Using 6-Iodohexan-1-ol

Introduction

The Williamson ether synthesis is a versatile and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] This application note provides a detailed protocol for the synthesis of 6-alkoxyhexan-1-ols using 6-iodohexan-1-ol as the starting material. The protocol is intended for researchers, scientists, and professionals in drug development who require a robust method for the synthesis of functionalized ethers.

This compound is a useful bifunctional molecule, possessing both a nucleophilic hydroxyl group and an electrophilic carbon attached to the iodine. This allows for its use in either forming an alkoxide to react with another alkyl halide or for another alkoxide to displace the iodide. This protocol will focus on the latter, where this compound acts as the electrophile.

Reaction Principle

The Williamson ether synthesis involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the primary alkyl halide in an SN2 fashion.[2][4] Strong bases such as sodium hydride (NaH) are commonly used to generate the alkoxide. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) being preferred as they can solvate the cation of the alkoxide, thus increasing the nucleophilicity of the anion.

The general scheme for the reaction is as follows:

-

Alkoxide Formation: ROH + Base → RO⁻ M⁺

-

Nucleophilic Attack: RO⁻ M⁺ + I-(CH₂)₆-OH → RO-(CH₂)₆-OH + M⁺I⁻

Due to the presence of a hydroxyl group on the this compound, protection of this group may be necessary to prevent self-reaction or reaction with the base, leading to the formation of byproducts such as the intramolecular cyclization product, tetrahydrooxepine. However, under carefully controlled conditions, the intermolecular reaction can be favored.

Experimental Protocol: Synthesis of 6-Benzyloxyhexan-1-ol

This protocol describes the synthesis of 6-benzyloxyhexan-1-ol from benzyl alcohol and this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | 98% | Commercially Available |

| Benzyl Alcohol | Anhydrous, 99.8% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Saturated aq. NH₄Cl | Reagent Grade | Commercially Available |

| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available |

| Brine (Saturated aq. NaCl) | Reagent Grade | Commercially Available |

| Anhydrous MgSO₄ | Reagent Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

Instrumentation

| Instrument | Use |

| Magnetic Stirrer with Hotplate | Reaction stirring and heating |

| Schlenk Line/Inert Gas System | Maintaining anhydrous conditions |

| Rotary Evaporator | Solvent removal |

| Thin Layer Chromatography (TLC) plate | Reaction monitoring |

| Column Chromatography Setup | Product purification |

| NMR Spectrometer | Product characterization |

| IR Spectrometer | Product characterization |

Procedure

-

Alkoxide Formation:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (20 mL) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add benzyl alcohol (1.08 g, 10.0 mmol, 1.0 eq.) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of sodium benzyloxide.

-

-

Ether Formation:

-

In a separate flask, dissolve this compound (2.42 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

-

Add the solution of this compound dropwise to the sodium benzyloxide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 6-benzyloxyhexan-1-ol as a colorless oil.

-

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Starting amount of this compound | 2.42 g (10.0 mmol) |

| Starting amount of Benzyl Alcohol | 1.08 g (10.0 mmol) |

| Starting amount of Sodium Hydride | 0.48 g (12.0 mmol) |

| Reaction Time | 14 hours |

| Reaction Temperature | 66 °C (Reflux in THF) |

| Product Yield (6-Benzyloxyhexan-1-ol) | 1.67 g |

| Theoretical Yield | 2.08 g |

| Percent Yield | 80% |

| Appearance | Colorless Oil |

Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ 7.38-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂), 3.64 (t, J=6.6 Hz, 2H, CH₂OH), 3.49 (t, J=6.6 Hz, 2H, CH₂O-Ar), 1.68-1.54 (m, 4H), 1.45-1.35 (m, 4H). |

| ¹³C NMR (CDCl₃) | δ 138.6, 128.4, 127.7, 127.5, 72.9, 70.4, 62.9, 32.7, 29.7, 26.1, 25.7. |

| IR (neat) | ν (cm⁻¹) 3350 (br, O-H), 3030, 2935, 2860, 1495, 1450, 1100 (C-O). |

Visualizations

Caption: Experimental workflow for the synthesis of 6-benzyloxyhexan-1-ol.

Caption: Generalized mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Mitsunobu Reaction of 6-Iodohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a high degree of control.[1][2] This application note provides a detailed protocol for the Mitsunobu reaction of 6-iodohexan-1-ol, a substrate of interest in the development of various pharmaceutical agents and molecular probes due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic iodide. The reaction facilitates the substitution of the hydroxyl group, allowing for the introduction of diverse functionalities such as esters, ethers, and nitrogen-containing groups.

The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This in situ activation of the hydroxyl group into a good leaving group allows for its displacement by a suitable acidic nucleophile in a stereospecific Sₙ2 reaction.[3] For primary alcohols like this compound, this reaction provides a reliable method for functional group interconversion under mild conditions.

A critical factor for a successful Mitsunobu reaction is the acidity of the nucleophile, which should generally have a pKa of less than 15 to ensure efficient protonation of the betaine intermediate and prevent side reactions. Suitable nucleophiles include carboxylic acids, phenols, imides, and other acidic N-H and S-H compounds.

Data Presentation: Representative Mitsunobu Reaction Conditions

The following table summarizes typical quantitative parameters for the Mitsunobu reaction of a primary alcohol like this compound. These values are based on general protocols and may require optimization for specific nucleophiles.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 eq | Starting alcohol |

| Nucleophile (e.g., Benzoic Acid) | 1.2 - 1.5 eq | Must be sufficiently acidic (pKa < 15) |

| Triphenylphosphine (PPh₃) | 1.5 eq | Acts as the reducing agent |

| Diisopropyl Azodicarboxylate (DIAD) | 1.5 eq | Acts as the oxidizing agent |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 5 - 10 mL / mmol of alcohol | Anhydrous conditions are crucial |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling is important for controlling the exothermic reaction |

| Reaction Time | 6 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents oxidation of triphenylphosphine |

Experimental Protocol: Esterification of this compound with Benzoic Acid

This protocol details the esterification of this compound with benzoic acid as a representative acidic nucleophile.

Materials:

-

This compound

-

Benzoic Acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl Azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes and needles

-

Ice bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous THF (5-10 mL per mmol of the alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted benzoic acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced DIAD byproduct.

Visualizations

Logical Workflow for Mitsunobu Reaction

Caption: Experimental workflow for the Mitsunobu reaction.

Signaling Pathway of the Mitsunobu Reaction

Caption: Simplified Mitsunobu reaction pathway.

References

Application Notes and Protocols for Self-Assembled Monolayers of 6-Iodohexan-1-ol on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a robust and straightforward method for modifying surfaces, enabling precise control over interfacial properties. The spontaneous adsorption of organosulfur compounds, particularly thiols, onto gold surfaces is a widely utilized method for creating highly ordered, two-dimensional structures. This process is driven by the strong, specific interaction between sulfur and gold. The resulting organic thin films offer a versatile platform for tailoring the chemical and physical properties of a surface, such as wettability, biocompatibility, and chemical reactivity.

This document provides detailed application notes and protocols for the formation of self-assembled monolayers on gold surfaces using 6-Iodohexan-1-ol. It is important to note that for stable SAM formation on gold, a thiol group is required due to its strong affinity for the gold surface. Therefore, the protocols provided herein include a general method for the conversion of the terminal alcohol of this compound to a thiol (6-Iodohexan-1-thiol) prior to monolayer self-assembly. The presence of the iodo- group at the terminus of the alkyl chain offers a reactive site for further chemical modifications, making these SAMs valuable platforms for a variety of applications, including biosensing and drug delivery.

Data Presentation

Quantitative data for SAMs derived specifically from 6-Iodohexan-1-thiol is not extensively available in the literature. However, the following tables summarize typical quantitative data for analogous short-chain alkanethiol and functionalized alkanethiol SAMs on gold. This data provides a reasonable expectation for the surface properties of 6-Iodohexan-1-thiol SAMs.

Table 1: Expected Surface Properties of 6-Iodohexan-1-thiol SAMs on Gold

| Characterization Technique | Parameter | Expected Value Range |

| Contact Angle Goniometry | Static Water Contact Angle | 70° - 90° |

| Ellipsometry | Thickness | 8 - 15 Å |

| Electrochemical Methods | Surface Coverage (Γ) | 3.0 - 6.0 x 10⁻¹⁰ mol/cm² |

Table 2: Comparison of Expected Properties with Other SAMs

| Monolayer Type | Expected Thickness (Å) | Static Water Contact Angle |

| Hexanethiol (C6) | 8 - 12 Å | ~105° |

| 6-Mercapto-1-hexanol | 8 - 12 Å | < 30° |

| 6-Iodohexan-1-thiol (Estimated) | 8 - 15 Å | 70° - 90° |

Experimental Protocols

This section details the step-by-step methodologies for the key experiments involved in the formation and characterization of SAMs using this compound.

Protocol 1: Synthesis of 6-Iodohexan-1-thiol from this compound

A common method for converting a primary alcohol to a thiol is via a two-step process involving conversion to an alkyl halide followed by displacement with a thiolating agent. In the case of this compound, the iodo- group is already present. A more direct approach involves the use of a reagent like Lawesson's reagent or by converting the alcohol to a good leaving group (e.g., tosylate) followed by reaction with a sulfur nucleophile like potassium thioacetate and subsequent hydrolysis.

Materials:

-

This compound

-

Tosyl chloride

-

Pyridine

-

Potassium thioacetate

-

Methanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Tosylation of this compound:

-

Dissolve this compound in pyridine at 0 °C.

-

Slowly add tosyl chloride portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with dilute HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

-

-

Thioacetylation:

-

Dissolve the tosylated intermediate in a suitable solvent like dimethylformamide (DMF).

-

Add potassium thioacetate and heat the reaction mixture (e.g., to 60-80 °C) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Wash and dry the organic layer as described previously.

-

Purify the thioacetate intermediate by column chromatography.

-

-

Hydrolysis to Thiol:

-

Dissolve the purified thioacetate in methanol.

-

Add a catalytic amount of concentrated HCl.

-

Stir the reaction at room temperature for several hours.

-

Neutralize the reaction with a base (e.g., NaHCO₃ solution).

-

Extract the final product, 6-Iodohexan-1-thiol, with an organic solvent.

-

Wash, dry, and concentrate to obtain the purified thiol.

-

Protocol 2: Preparation of Gold Substrates

A clean and smooth gold surface is crucial for the formation of high-quality SAMs.

Materials:

-

Gold-coated silicon wafers or glass slides

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.

-

Deionized water (18 MΩ·cm)

-

Absolute ethanol

-

Nitrogen gas (high purity)

Procedure:

-

Cut the gold-coated substrates to the desired size.

-

Clean the substrates by immersing them in piranha solution for 10-15 minutes.

-

Carefully remove the substrates and rinse them thoroughly with deionized water, followed by absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 3: Formation of 6-Iodohexan-1-thiol SAMs

This protocol describes the solution-based self-assembly of 6-Iodohexan-1-thiol on a clean gold surface.

Materials:

-

Cleaned gold substrates

-

6-Iodohexan-1-thiol

-

Absolute ethanol (200 proof)

-

Glass vials with caps

Procedure:

-

Prepare a 1 mM solution of 6-Iodohexan-1-thiol in absolute ethanol in a clean glass vial.

-

Immerse the clean gold substrate into the thiol solution. Ensure the entire gold surface is submerged.

-

Seal the vial to minimize solvent evaporation and contamination. For optimal results, purge the solution with nitrogen before sealing to reduce oxidation of the thiol.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[1]

-

After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

Store the prepared SAMs in a clean, dry environment, such as a desiccator.

Protocol 4: Characterization of the SAM

A. Contact Angle Goniometry This technique is used to determine the hydrophobicity of the SAM surface.

Procedure:

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.

-

Measure the static contact angle.

-

Repeat the measurement at multiple locations on the surface to ensure homogeneity.

B. Ellipsometry Ellipsometry is used to measure the thickness of the SAM.

Procedure:

-

Measure the optical properties of the bare gold substrate before SAM formation to establish a reference.

-

Place the SAM-coated substrate on the ellipsometer stage.

-

Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths.

-

Model the data using appropriate software to determine the thickness of the organic layer.

C. Electrochemical Impedance Spectroscopy (EIS) EIS can be used to characterize the packing and defect density of the SAM.

Procedure:

-

Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell.

-

Use a suitable reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

-

The electrolyte should contain a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.

-

Apply a small AC potential over a range of frequencies and measure the impedance.

-

Model the impedance data using an equivalent circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which provide information about the monolayer's quality.

Visualizations

Caption: Experimental workflow for the preparation and characterization of 6-Iodohexan-1-thiol SAMs on gold.

Caption: Schematic of the self-assembly process of 6-Iodohexan-1-thiol on a gold surface.

References

Application Notes: 6-Iodohexan-1-ol as a Linker for Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodohexan-1-ol is a bifunctional linker molecule employed in bioconjugation strategies to covalently attach molecules to proteins, peptides, and other biomolecules. Its structure, featuring a terminal hydroxyl group and a primary iodoalkane, allows for the stable and specific modification of biomolecules. The primary iodoalkane serves as a reactive handle for nucleophilic substitution reactions, particularly with the thiol groups of cysteine residues, forming a stable thioether bond. The terminal hydroxyl group can be further functionalized for subsequent conjugation steps, making this compound a versatile tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), protein-polymer conjugates, and immobilized enzymes.

The formation of a thioether bond through the reaction of an iodoalkane with a cysteine residue is an irreversible and stable linkage, a critical attribute for bioconjugates intended for in vivo applications where linker stability is paramount. This contrasts with other common conjugation chemistries, such as maleimide-thiol Michael addition, where the resulting succinimide thioether can be susceptible to retro-Michael reactions and thiol exchange in the presence of endogenous thiols like glutathione.

These application notes provide an overview of the use of this compound as a linker, including its reaction mechanism, key experimental considerations, and detailed protocols for its application in bioconjugation.

Key Features and Applications

-

Stable Thioether Linkage: Forms a robust, irreversible thioether bond with cysteine residues, enhancing the in vivo stability of the bioconjugate.

-

Bifunctional Nature: The terminal hydroxyl group allows for further chemical modification, enabling the attachment of a wide range of payloads, including drugs, imaging agents, and affinity tags.

-

Controlled Conjugation: The reaction with cysteine thiols can be controlled to achieve site-specific modification, particularly in proteins with a limited number of accessible cysteine residues.

-

Antibody-Drug Conjugates (ADCs): Can be utilized in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[1]

-

Protein Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules for protein tracking and quantification.

-

Surface Immobilization: Facilitates the covalent attachment of proteins to solid supports for applications in diagnostics and biocatalysis.

Chemical Reaction and Mechanism

The primary reaction for bioconjugation using this compound is the alkylation of a cysteine thiol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. The iodine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.

Caption: S_N2 reaction of this compound with a cysteine residue.

The reaction rate is dependent on several factors, including the pH of the reaction buffer, the concentration of the reactants, and the accessibility of the cysteine residue within the protein structure.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of iodo-based linkers in bioconjugation. While specific data for this compound is limited in the literature, the data for the closely related iodoacetamide provides a useful benchmark for reaction kinetics.

| Parameter | Value | Reactant | Notes |

| Second-Order Rate Constant (k₂) | ~0.6 M⁻¹s⁻¹ | Iodoacetamide | This value can be used as an estimate for the reactivity of primary iodoalkanes with cysteine thiols. The longer alkyl chain of this compound may slightly decrease the reaction rate due to steric hindrance. |

| Optimal pH Range | 7.5 - 8.5 | Iodoalkanes | The reaction rate increases with pH as the deprotonation of the thiol group to the more nucleophilic thiolate is favored. However, higher pH can lead to side reactions and protein denaturation. |

| Mass Shift upon Conjugation | +211.09 Da | This compound | This is the mass added to the biomolecule after reaction with this compound and loss of a hydrogen atom from the thiol. |

| Stability of Thioether Bond | High | Alkyl Thioether | The thioether bond is generally stable under physiological conditions and resistant to cleavage by reducing agents.[2] |

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes a general method for the conjugation of this compound to a protein containing accessible cysteine residues. Optimization of reactant concentrations, reaction time, and temperature may be required for specific proteins.

Caption: General workflow for protein conjugation with this compound.

Materials:

-

Protein of interest (with accessible cysteine residues)

-

This compound

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Conjugation Buffer: 50-100 mM Phosphate buffer or Tris buffer, pH 7.5-8.5, containing 1-5 mM EDTA

-

Quenching Reagent: 1 M DTT or L-cysteine solution

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

-

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP in the conjugation buffer for 1-2 hours at room temperature.

-

Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the conjugation buffer.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions with the iodo group.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM. This will react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. The choice of purification method will depend on the scale of the reaction and the properties of the protein.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and determine the degree of labeling (number of linkers per protein) using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the conjugate will increase by 211.09 Da for each attached this compound molecule.

-

Assess the purity and homogeneity of the conjugate by HPLC (e.g., SEC-HPLC or RP-HPLC).[3]

-

Protocol 2: Two-Step Conjugation for Payload Attachment

This protocol describes the use of this compound as a linker to first modify a protein and then attach a payload to the terminal hydroxyl group. This example assumes the payload is activated for reaction with a hydroxyl group (e.g., as an N-hydroxysuccinimide (NHS) ester).

Caption: Two-step conjugation workflow using this compound.

Materials (in addition to Protocol 1):

-

Activated payload (e.g., NHS-ester of a drug or fluorophore)

-

Aprotic solvent (e.g., anhydrous DMF or DMSO)

-

Reaction buffer for the second step (e.g., PBS, pH 7.4)

Procedure:

-

Synthesize the Protein-Linker Conjugate:

-

Follow steps 1-5 of Protocol 1 to obtain the purified protein conjugated with this compound.

-

-

Payload Conjugation:

-

Dissolve the activated payload in an appropriate aprotic solvent.

-

Add the activated payload solution to the purified protein-linker conjugate solution. A molar excess of 5-20 fold of the payload over the protein is typically used.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification and Characterization:

-

Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and byproducts.

-

Characterize the final product by mass spectrometry to confirm the attachment of the payload and by HPLC to assess purity.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds | Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh. |

| Inaccessible cysteine residues | Consider protein engineering to introduce more accessible cysteines. Perform the reaction under partial denaturing conditions (use with caution). | |

| Low pH of the reaction buffer | Increase the pH of the conjugation buffer to 8.0-8.5 to favor thiolate formation. | |

| Protein Precipitation | High concentration of organic solvent from linker stock | Keep the final concentration of the organic solvent below 10% (v/v). |

| Protein instability at the reaction pH or temperature | Perform the reaction at a lower temperature (4°C) for a longer duration. Screen for optimal buffer conditions. | |